

An In-depth Technical Guide on the Thermochemical and Thermophysical Properties of Isopropylcyclobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylcyclobutane*

Cat. No.: *B031417*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical and thermophysical properties of **isopropylcyclobutane**. The data presented is crucial for understanding the chemical behavior and energetics of this compound, which is essential for applications in chemical synthesis, materials science, and computational modeling.

Thermochemical Properties

The thermochemical data of **isopropylcyclobutane** provides insight into its stability and reactivity. These properties are fundamental for reaction calorimetry, process safety assessments, and the development of chemical processes.

Property	Value	Units	Source
Enthalpy of Formation (Gas)	-126.45	kJ/mol	Joback Calculated Property[1]
Enthalpy of Formation (Liquid)	Not specified	kJ/mol	NIST/TRC[2]
Standard Gibbs Free Energy of Formation	54.27	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion at Standard Conditions	6.40	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization at Standard Conditions	30.87	kJ/mol	Joback Calculated Property[1]
Ideal Gas Heat Capacity (Cp,gas)	See Temperature Dependent Data	J/mol·K	Cheméo[1], NIST/TRC[2]
Entropy (Ideal Gas)	See Temperature Dependent Data	J/mol·K	NIST/TRC[2]
Ionization Energy	9.28 ± 0.05	eV	NIST[1][3]

Thermophysical Properties

The thermophysical properties of **isopropylcyclobutane** are critical for process design, fluid dynamics simulations, and understanding its physical behavior under different conditions.

Property	Value	Units	Source
Molecular Weight	98.19	g/mol	Cheméo[1], PubChem
Density (Liquid)	0.746	g/mL	Stenutz[4]
Normal Boiling Point	90.5-91.5	°C	ChemicalBook[5]
365.7 K (92.55 °C)	K	NIST[6]	
Normal Melting Point	166.72	K	NIST[6]
Critical Temperature	Not specified	K	NIST/TRC[2]
Critical Pressure	3352.86	kPa	Joback Calculated Property[1]
Critical Density	Not specified	mol/L	NIST/TRC[2]
Dynamic Viscosity (Liquid)	See Temperature Dependent Data	Pa·s	NIST/TRC[2]
Thermal Conductivity (Liquid)	See Temperature Dependent Data	W/m·K	NIST/TRC[2]
Vapor Pressure	See Temperature Dependent Data	kPa	NIST/TRC[2]

Experimental Protocols

While specific experimental protocols for the determination of every property of **isopropylcyclobutane** are not detailed in the available literature, the following are general and widely accepted methodologies for determining such properties for volatile organic compounds.

Enthalpy of Formation

The standard enthalpy of formation (Δ_fH°) is typically determined indirectly from the enthalpy of combustion (Δ_cH°).

- Method: Bomb Calorimetry

- A precisely weighed sample of **isopropylcyclobutane** is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".
- The bomb is pressurized with an excess of pure oxygen.
- The bomb is then submerged in a known quantity of water in a thermally insulated container (calorimeter).
- The sample is ignited via an electrical fuse.
- The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
- The total heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.^[7]
- The heat of combustion (q_comb) is calculated from the measured temperature change (ΔT) using the formula: $q_{\text{comb}} = C_{\text{cal}} * \Delta T$.
- The standard enthalpy of combustion is then calculated from the heat of combustion and the amount of sample burned.
- Finally, the standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

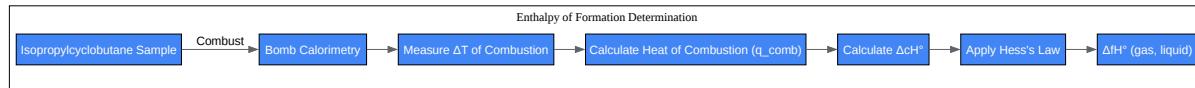
Vapor Pressure and Enthalpy of Vaporization

- Method: Ebulliometry
 - An ebulliometer is an apparatus designed to accurately measure the boiling point of a liquid at a controlled pressure.^{[1][8]}
 - A sample of **isopropylcyclobutane** is placed in the ebulliometer's boiling chamber.
 - The system pressure is set and maintained by a pressure control system.

- The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is precisely measured.
- By systematically varying the pressure and measuring the corresponding boiling points, a vapor pressure curve is generated.
- The enthalpy of vaporization (ΔH_{vap}) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, by plotting the natural logarithm of vapor pressure versus the inverse of the absolute temperature.[\[9\]](#)

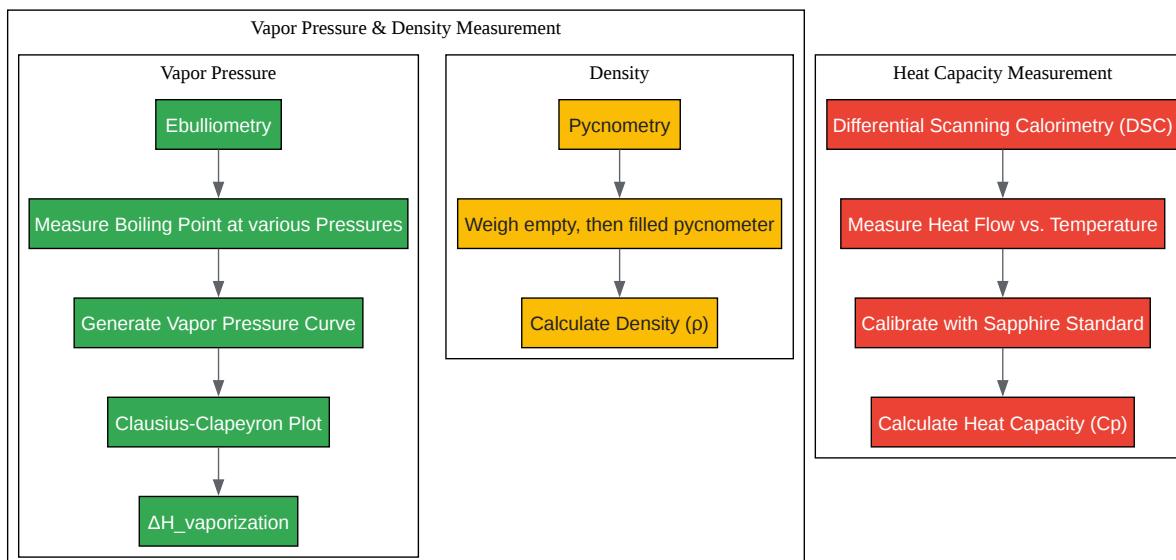
Liquid Density

- Method: Pycnometry
 - A pycnometer, a glass flask with a precisely known volume, is used for this measurement.[\[2\]](#)[\[4\]](#)[\[5\]](#)
 - The pycnometer is first weighed when empty and dry (m_1).
 - It is then filled with **isopropylcyclobutane**, ensuring no air bubbles are trapped, and weighed again (m_2).
 - The temperature of the liquid is recorded.
 - The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$, where V is the calibrated volume of the pycnometer.


Heat Capacity

- Method: Differential Scanning Calorimetry (DSC)
 - DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[\[10\]](#)[\[11\]](#)
 - A small, accurately weighed sample of **isopropylcyclobutane** is sealed in an aluminum pan. An empty sealed pan is used as a reference.

- Both pans are placed in the DSC furnace and heated at a constant rate over a specified temperature range.
- The instrument records the difference in heat flow required to maintain both the sample and reference at the same temperature.
- To obtain the specific heat capacity (Cp), a baseline is first run with two empty pans, followed by a run with a standard material of known heat capacity, such as sapphire.[12]
- The heat capacity of the sample is then determined by comparing its heat flow curve to that of the baseline and the standard.


Visualizations

The following diagrams illustrate the logical workflow for determining the key thermochemical and thermophysical properties of a volatile organic compound like **isopropylcyclobutane**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation.

[Click to download full resolution via product page](#)

Caption: Workflow for key thermophysical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 2. Pycnometers | Fisher Scientific [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 5. che.utah.edu [che.utah.edu]
- 6. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ebulliometer - Wikipedia [en.wikipedia.org]
- 9. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. linseis.com [linseis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical and Thermophysical Properties of Isopropylcyclobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031417#thermochemical-and-thermophysical-data-of-isopropylcyclobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com